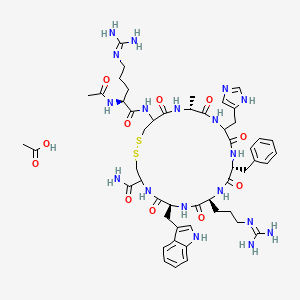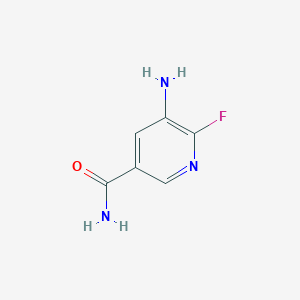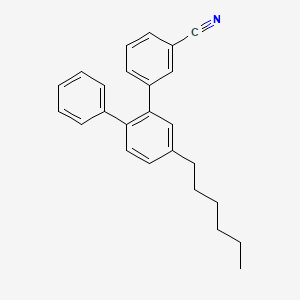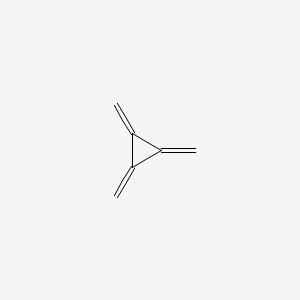
Cyclopropane, tris(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, tris(methylene)-, also known as tris(methylidene)cyclopropane, is an organic compound with the molecular formula C₆H₆. It is a derivative of cyclopropane where three methylene groups are attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane, tris(methylene)- can be achieved through several methods. One common approach involves the intramolecular cyclization of methallyl chloride using a strong base such as sodium amide or sodium tert-butoxide . Another method includes the use of hydrogen-borrowing catalysis, where α-cyclopropyl ketones are formed via hydrogen borrowing alkylation followed by intramolecular displacement .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves carbene-based strategies. Traditional methods include the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to form cyclopropanes . Other methods involve the use of diazo-derived carbenoids and intramolecular nucleophilic displacement reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropane, tris(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives with different substituents.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl alcohols, cyclopropyl halides, and various cyclopropyl-substituted compounds .
Applications De Recherche Scientifique
Cyclopropane, tris(methylene)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopropane, tris(methylene)- involves the formation of highly strained cyclopropane rings, which can undergo various chemical transformations. The compound can act as a precursor to carbenes, which are highly reactive intermediates that participate in cyclopropanation reactions . These reactions proceed through a concerted transition state, leading to the formation of cyclopropane rings with specific stereochemistry .
Comparaison Avec Des Composés Similaires
Cyclopropane: The parent compound with the molecular formula C₃H₆, consisting of three methylene groups forming a triangular ring.
Methylenecyclopropane: A derivative where one methylene group is attached to the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain properties.
Uniqueness: Cyclopropane, tris(methylene)- is unique due to its three methylene substituents, which introduce additional strain and reactivity compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
Propriétés
Numéro CAS |
3227-90-5 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
1,2,3-trimethylidenecyclopropane |
InChI |
InChI=1S/C6H6/c1-4-5(2)6(4)3/h1-3H2 |
Clé InChI |
UPWZWQGQRNPKTE-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=C)C1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


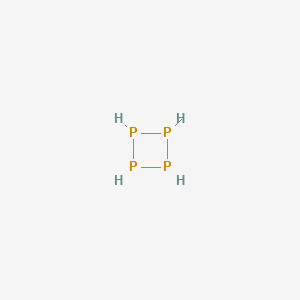

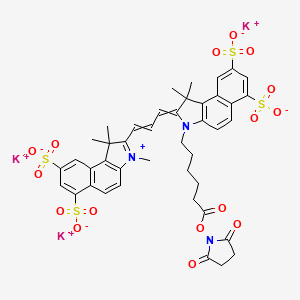
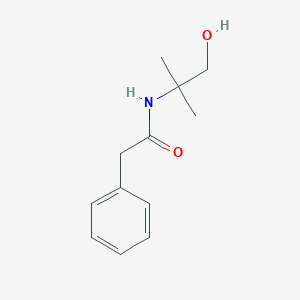
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
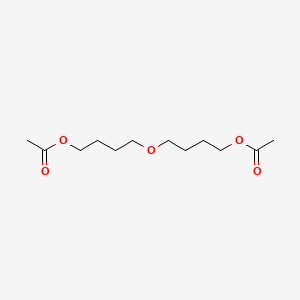
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
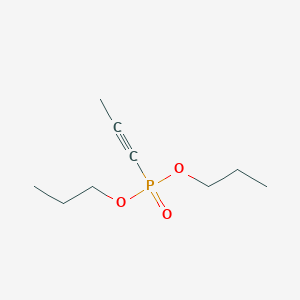
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

